
(2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine” is a chemical compound with the molecular formula C6H11F2N . It is a derivative of cyclopropane, where two hydrogen atoms are replaced by fluorine atoms and one carbon atom is connected to a methanamine group .
Molecular Structure Analysis
The molecular structure of “(2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine” consists of a three-membered cyclopropane ring, where two of the hydrogen atoms are replaced by fluorine atoms, and one of the carbon atoms is connected to a methanamine group . This structure can be represented by the InChI code: 1S/C6H11F2N.ClH/c1-5(2)4(3-9)6(5,7)8;/h4H,3,9H2,1-2H3;1H .
Scientific Research Applications
Chemoenzymatic Synthesis of Enantiopure Compounds
Enantiopure (−)-(1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxamide and (+)-(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid were obtained through biotransformation of racemic amide or nitrile. Further chemical manipulations led to the synthesis of chiral C2-symmetric and pseudo-C2-symmetric diamines and their corresponding chiral salen derivatives. This approach exemplifies the use of (2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine in chemoenzymatic synthesis processes to create complex, enantiopure compounds (Feng et al., 2006).
Catalytic and Reaction Studies
Surface-Catalyzed Reactions
A study explored the surface-catalyzed reaction between 2,2-dimethylpropanal and methanamine, forming active-site imines. This reaction, monitored by infrared gas cell, fits processes involving wall-associated water, providing insights into catalytic mechanisms that might be relevant to biological systems, such as pyridoxal-catalyzed transamination (Mascavage et al., 2006).
Synthesis and Characterization
Novel Compound Synthesis and Characterization
A novel 1,3-Dithiolane Compound was synthesized and characterized through various techniques, including 1H NMR and X-ray diffractions. The compound's synthesis involves a condensation reaction, showcasing the versatility of (2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine in synthesizing and characterizing novel compounds (Zhi-we, 2014).
Fluorine Chemistry
Carbocyclization Reactions
Carbocyclization of terminally difluorinated alkenyl active methine compounds was mediated by SnCl4 and amine, leading to various fluorocyclopentene derivatives. This study demonstrates the reactivity of difluorinated compounds in carbocyclization reactions, contributing to the understanding of fluorine chemistry (Saito et al., 2003).
properties
IUPAC Name |
(2,2-difluoro-3,3-dimethylcyclopropyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N/c1-5(2)4(3-9)6(5,7)8/h4H,3,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNUCECZJQCGGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(F)F)CN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

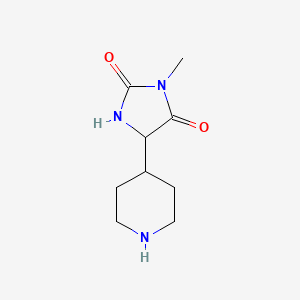
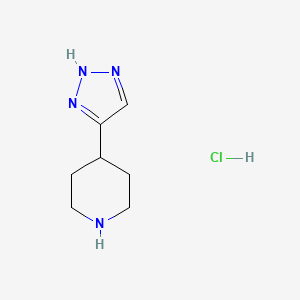
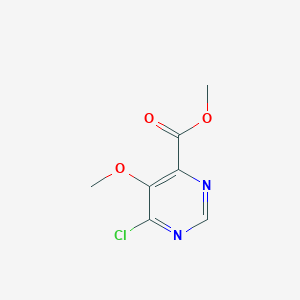
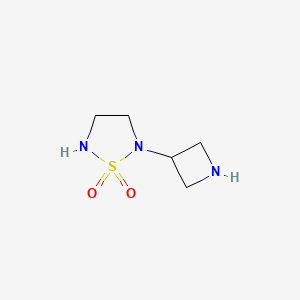
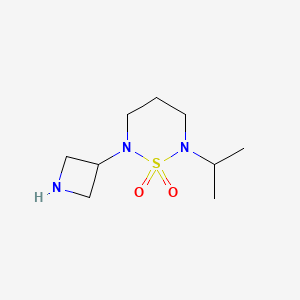

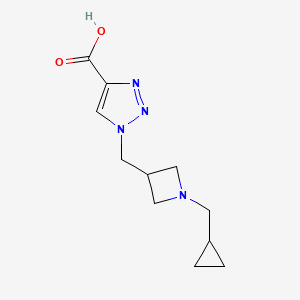
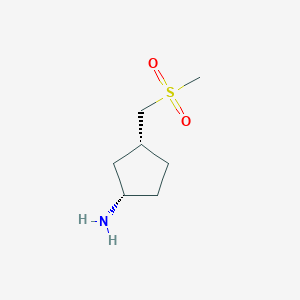

![(S)-3-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1480471.png)
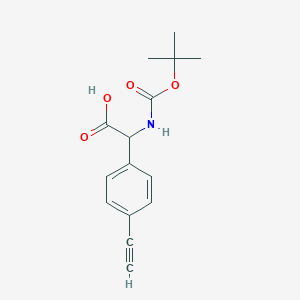
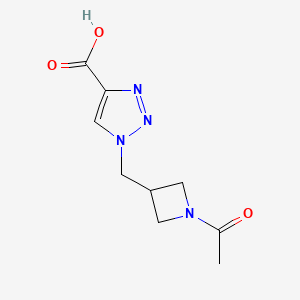

![7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane](/img/structure/B1480478.png)